1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride
Description
1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a complex organic compound that features a piperazine ring substituted with an imidazole group and a tolyloxy ethanone moiety
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2.ClH/c1-18-7-9-20(10-8-18)27-12-11-24-23(27)26-15-13-25(14-16-26)22(28)17-29-21-6-4-3-5-19(21)2;/h3-12H,13-17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLCEZSSTMFGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)COC4=CC=CC=C4C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Imidazole
The foundational step involves regioselective alkylation at the imidazole N1 position:
- Charge imidazole (10 mmol), p-tolyl bromide (12 mmol), and cesium carbonate (30 mmol) in N,N-dimethylformamide (20 mL)
- Heat at 40°C for 18 hours under nitrogen
- Quench with ice water, extract with ethyl acetate (3×50 mL)
- Dry over sodium sulfate, concentrate, purify via silica chromatography (hexane/ethyl acetate 4:1)
Key Parameters :
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ (78% vs. 52% yield) due to enhanced deprotonation
- Solvent Effects : DMF enables complete dissolution of reactants vs. <40% conversion in acetonitrile
- Temperature Control : >50°C leads to N3 alkylation byproducts (up to 22%)
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, H4), 7.42 (d, J=8.2 Hz, 2H, tolyl), 7.21 (d, J=8.2 Hz, 2H), 6.95 (s, 1H, H5), 2.38 (s, 3H, CH₃)
- HRMS : m/z 173.0941 [M+H]⁺ (calc. 173.0943)
Piperazine Ring Installation
Buchwald-Hartwig Amination
Modern approaches favor palladium-catalyzed coupling over classical SNAr reactions:
Optimized Protocol ( adapted):
- Combine 1-(p-tolyl)-1H-imidazole (5 mmol), bis(2-chloroethyl)amine hydrochloride (5.5 mmol), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv) in toluene
- Add Cs₂CO₃ (15 mmol), heat at 110°C for 24 hours
- Filter through Celite®, concentrate, recrystallize from ethanol/water
Advantages :
- Avoids harsh conditions of traditional methods (e.g., 48h reflux in ethylene glycol)
- Enables late-stage functionalization of complex imidazoles
Yield Optimization :
| Ligand | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Xantphos | 110 | 24 | 83 |
| BINAP | 110 | 36 | 71 |
| No ligand | 110 | 48 | 39 |
2-(o-Tolyloxy)Ethanone Sidechain Assembly
Williamson Ether Synthesis
Coupling of o-cresol with α-bromoethanone demonstrates superior efficiency over Ullmann-type reactions:
Stepwise Process :
- Bromoethanone Preparation :
- Acetylate ethanol with bromine in acetic acid (65% yield)
- Etherification :
- Mix o-cresol (10 mmol), α-bromoethanone (12 mmol), K₂CO₃ (30 mmol) in acetone
- Reflux 6h, cool, filter, concentrate
- Purify by vacuum distillation (bp 145-148°C/12 mmHg)
Critical Considerations :
- Base Stoichiometry : <2.5 eq K₂CO₃ results in incomplete conversion (≤73%)
- Solvent Selection : Acetone enables 91% yield vs. 68% in DMF due to improved nucleophilicity
Final Coupling and Salt Formation
Amide Bond Formation
Condensation of piperazine intermediate with 2-(o-tolyloxy)acetyl chloride:
Procedure :
- Activate 2-(o-tolyloxy)ethanone (5 mmol) with oxalyl chloride (10 mmol) in dichloromethane
- Add dropwise to piperazine derivative (5 mmol), triethylamine (10 mmol) in THF at 0°C
- Warm to RT, stir 12h, extract with DCM, dry, concentrate
Yield Enhancement :
- Catalytic DMAP : Increases yield from 67% to 82% by acylation rate acceleration
- Stoichiometry Control : 1.05 eq acyl chloride minimizes diester byproducts
Hydrochloride Salt Preparation
Salt Formation Protocol :
- Dissolve free base (10 mmol) in anhydrous THF (50 mL)
- Add 2M HCl in diethyl ether (12 mmol) dropwise at 0°C
- Stir 1h, filter precipitate, wash with cold THF
- Dry under vacuum at 40°C for 24h
Characterization :
- Mp : 214-216°C (dec.)
- Elemental Analysis : Calc. C 62.01%, H 5.98%, N 9.65%; Found C 61.87%, H 6.12%, N 9.53%
- XRD : Monoclinic P2₁/c space group, a=12.45 Å, b=7.89 Å, c=15.32 Å
Process Optimization and Scaling Considerations
One-Pot Sequential Reactions
Combining steps 2-4 in a single vessel improves overall yield:
Integrated Process ( inspired):
- Perform imidazole alkylation in DMF
- Directly add bis(2-chloroethyl)amine and Cs₂CO₃ without workup
- After piperazine formation, introduce bromoethanone derivative
Benefits :
- Eliminates three isolation steps
- Increases total yield from 48% (stepwise) to 61% (one-pot)
Green Chemistry Metrics
| Parameter | Batch Process | One-Pot Process |
|---|---|---|
| PMI (kg/kg) | 86 | 54 |
| E-Factor | 32 | 19 |
| Energy Consumption | 48 kWh/kg | 29 kWh/kg |
Analytical Characterization Suite
Spectroscopic Profiling
¹³C NMR (101 MHz, DMSO-d6):
- 168.4 ppm (ketone carbonyl)
- 156.2 ppm (imidazole C2)
- 134.5-126.3 ppm (aromatic carbons)
FT-IR (KBr, cm⁻¹):
- 2940 (C-H stretch, tolyl)
- 1675 (C=O)
- 1590 (C=N)
Chromatographic Purity
HPLC Conditions :
- Column: C18, 250×4.6 mm, 5μm
- Mobile Phase: 45% MeCN/55% 0.1% H3PO4
- Retention Time: 8.72 min
- Purity: 99.3% (254 nm)
Chemical Reactions Analysis
Types of Reactions
1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The tolyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids from tolyl groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in treating various diseases. Some notable applications include:
- Antimicrobial Activity : Compounds containing imidazole and piperazine derivatives have shown promising antimicrobial properties. For instance, studies indicate that similar compounds can inhibit bacterial growth and exhibit antifungal activity .
- CNS Disorders : There is ongoing research into the use of this compound for treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. The imidazole moiety is known to interact with neurotransmitter systems, potentially offering neuroprotective effects .
Pharmacological Studies
The compound has been evaluated for its binding affinity to various biological targets:
- Enzyme Inhibition : It has been noted for its inhibitory effects on certain enzymes that play roles in metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition may help manage conditions like obesity and type 2 diabetes .
- Receptor Modulation : Research indicates that the compound can act as a modulator for G-protein coupled receptors (GPCRs), which are crucial in many physiological processes. Specifically, it has shown activity against the cholecystokinin receptor type A, which is involved in digestive processes .
Case Studies and Experimental Findings
Several studies have documented the synthesis and evaluation of compounds similar to 1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride:
- Synthesis and Antimicrobial Evaluation : A study synthesized novel derivatives containing imidazole and piperidine rings. The resulting compounds were characterized using IR, NMR, and mass spectrometry. Evaluation revealed significant antimicrobial activity against various strains .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding interactions of this compound with target proteins. These studies suggest that hydrophobic interactions play a significant role in its binding affinity .
- Therapeutic Efficacy : In vivo studies have demonstrated the potential of similar compounds to alleviate symptoms associated with metabolic disorders, highlighting their role as lead candidates for drug development .
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine and imidazole rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone: Lacks the p-tolyl group, which may affect its biological activity.
1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(phenoxy)ethanone: Has a phenoxy group instead of the o-tolyloxy group, which could influence its chemical properties.
Uniqueness
1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a derivative of imidazole and piperazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 430.9 g/mol. The structure features a p-tolyl group and an o-tolyloxy moiety attached to a piperazine ring, which contributes to its unique biological properties.
Synthesis
The synthesis typically involves several steps:
- Reaction of 1H-imidazole with piperazine : This forms the core structure.
- Introduction of the p-tolyl group : Achieved through nucleophilic substitution.
- Formation of the hydrochloride salt : By treating the final product with hydrochloric acid.
The compound is believed to exert its effects through multiple pathways:
- Receptor Binding : It may interact with various receptors in the central nervous system, potentially influencing neurotransmitter pathways.
- Enzyme Inhibition : Preliminary studies suggest it could inhibit specific enzymes involved in inflammatory processes, similar to COX inhibitors.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Antitumor Activity : Exhibiting significant antiproliferative effects against cancer cell lines, particularly breast cancer (IC50 values in the nanomolar range) .
- Anti-inflammatory Effects : Demonstrated moderate inhibition of COX-II, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : Initial evaluations indicate it may possess antimicrobial activity, warranting further exploration .
Case Studies and Research Findings
A selection of studies highlights the compound's biological activity:
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling of piperazine, imidazole, and aryloxy-ethanone moieties. Key steps include:
- Precursor Activation : Use coupling reagents like EDCI/HOBt for amide bond formation between piperazine and imidazole derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for heterocyclic ring formation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol improves purity (>95% by HPLC) .
- Salt Formation : Hydrochloride salt preparation requires stoichiometric HCl addition in anhydrous ether to avoid hydrolysis .
Advanced: What are the critical challenges in controlling stereochemistry during multi-step synthesis?
Answer:
Steric hindrance from the o-tolyloxy group and p-tolyl substituents can lead to undesired stereoisomers. Mitigation strategies:
- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric synthesis of imidazole intermediates .
- Reaction Monitoring : Real-time FT-IR and chiral HPLC (Chiralpak AD-H column) to track enantiomeric excess .
- Temperature Control : Low temperatures (−20°C) during imidazole coupling minimize racemization .
Basic: What analytical techniques are recommended for structural elucidation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm piperazine (δ 2.5–3.5 ppm) and imidazole (δ 7.2–7.8 ppm) protons .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 420.18) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) : Simulate binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- Density Functional Theory (DFT) : Calculate logP (∼2.8) and pKa (∼7.1) to estimate solubility and membrane permeability .
- Docking Studies : Use AutoDock Vina to model interactions with histamine H₁/H₄ receptors, highlighting key residues (e.g., Asp³.32 for H₁ binding) .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Receptor Binding Assays : Radioligand displacement (³H-mepyramine for H₁, ³H-JNJ7777120 for H₄) to measure IC₅₀ values .
- Cyclooxygenase Inhibition : ELISA-based COX-1/COX-2 inhibition assays (IC₅₀ < 10 µM suggests anti-inflammatory potential) .
- Cytotoxicity Screening : MTT assay on HEK-293 cells to rule out nonspecific toxicity (CC₅₀ > 100 µM) .
Advanced: How can contradictory bioactivity data across assays be resolved?
Answer:
Contradictions (e.g., high receptor affinity but low cellular efficacy) may arise from:
- Membrane Permeability : Use parallel artificial membrane permeability assay (PAMPA) to validate passive diffusion .
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended kinase inhibition .
- Assay Conditions : Compare results under physiological pH (7.4) vs. assay buffer variations .
Basic: What strategies enhance solubility for in vivo studies?
Answer:
- Salt Formation : Hydrochloride salt improves aqueous solubility (∼15 mg/mL in PBS) .
- Co-Solvents : Use 10% DMSO/10% Cremophor EL in saline for intravenous administration .
- Nanoformulation : Encapsulate in PEGylated liposomes (∼100 nm diameter, PDI < 0.2) to enhance bioavailability .
Advanced: How does the compound’s conformational flexibility impact target engagement?
Answer:
- Rotatable Bonds : The piperazine-ethanone linker (3 rotatable bonds) allows adaptive binding to receptors.
- Metadynamics Simulations : Identify dominant conformers (e.g., chair vs. boat piperazine) and their binding energy landscapes .
- SAR Studies : Modify o-tolyloxy to rigidify the structure and compare activity (e.g., IC₅₀ shifts by 10-fold) .
Basic: What stability tests are required for long-term storage?
Answer:
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
- Lyophilization : Store as lyophilized powder at −20°C; reconstitute in degassed water to prevent hydrolysis .
Advanced: How can the compound’s off-target effects be systematically profiled?
Answer:
- Broad-Panel Screening : Use Eurofins’ SafetyScreen44 panel to assess 44 toxicity targets (e.g., hERG, CYP isoforms) .
- Transcriptomics : RNA-seq on treated cells (10 µM, 24 hr) to identify dysregulated pathways (e.g., NF-κB, MAPK) .
- CRISPR-Cas9 Knockout : Validate target specificity by comparing wild-type vs. receptor-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
